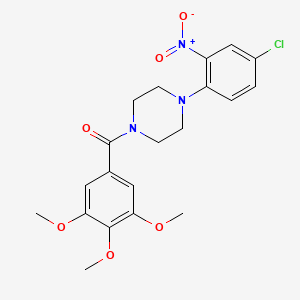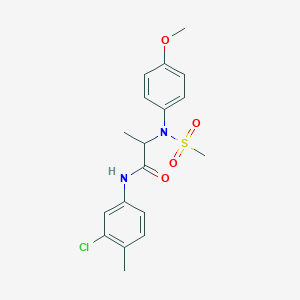![molecular formula C20H28N2O B3929967 4-[2-(2-allyl-2,3-dihydro-1H-indol-3-yl)-1-aminoethyl]-1,6-heptadien-4-ol](/img/structure/B3929967.png)
4-[2-(2-allyl-2,3-dihydro-1H-indol-3-yl)-1-aminoethyl]-1,6-heptadien-4-ol
Descripción general
Descripción
4-[2-(2-allyl-2,3-dihydro-1H-indol-3-yl)-1-aminoethyl]-1,6-heptadien-4-ol, also known as AHDA, is a synthetic compound that has been widely used in scientific research. AHDA belongs to the family of indole-based compounds and is structurally similar to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Mecanismo De Acción
4-[2-(2-allyl-2,3-dihydro-1H-indol-3-yl)-1-aminoethyl]-1,6-heptadien-4-ol acts as a selective agonist for the 5-HT2A receptor, which is a G protein-coupled receptor. When this compound binds to the receptor, it activates a signaling cascade that leads to the activation of various intracellular pathways. The activation of these pathways ultimately leads to the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects of this compound include:
- Activation of the 5-HT2A receptor: this compound selectively activates the 5-HT2A receptor, leading to the activation of various intracellular pathways.
- Modulation of neurotransmitter release: this compound has been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
- Alteration of synaptic plasticity: this compound has been shown to alter synaptic plasticity, which is the ability of synapses to change in strength in response to neuronal activity.
- Enhancement of cognitive function: this compound has been shown to enhance cognitive function, including working memory, attention, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(2-allyl-2,3-dihydro-1H-indol-3-yl)-1-aminoethyl]-1,6-heptadien-4-ol has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective activation of the 5-HT2A receptor: this compound selectively activates the 5-HT2A receptor, which allows researchers to study the specific effects of this receptor subtype.
- Well-characterized mechanism of action: The mechanism of action of this compound is well-characterized, which allows researchers to design experiments that target specific pathways.
- Availability: this compound is commercially available, which makes it easily accessible to researchers.
Some of the limitations of this compound include:
- Lack of specificity: this compound has been shown to bind to other serotonin receptors, albeit with lower affinity than the 5-HT2A receptor.
- Potential off-target effects: this compound has been shown to have off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.
- Limited in vivo studies: Most of the studies on this compound have been conducted in vitro or ex vivo, which limits our understanding of its effects in vivo.
Direcciones Futuras
There are several future directions for research on 4-[2-(2-allyl-2,3-dihydro-1H-indol-3-yl)-1-aminoethyl]-1,6-heptadien-4-ol. Some of the most promising areas of research include:
- Development of more selective agonists: The development of more selective agonists for the 5-HT2A receptor could help to overcome some of the limitations of this compound.
- Investigation of the role of 5-HT2A receptors in psychiatric disorders: The role of 5-HT2A receptors in psychiatric disorders such as schizophrenia and depression is not well understood. Further research in this area could lead to the development of new treatments for these disorders.
- Study of the effects of this compound in vivo: More studies are needed to investigate the effects of this compound in vivo, which could provide important insights into its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a tool to study the function of serotonin receptors. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. This compound has the potential to provide important insights into the role of serotonin receptors in various physiological processes and may have therapeutic applications in the future.
Aplicaciones Científicas De Investigación
4-[2-(2-allyl-2,3-dihydro-1H-indol-3-yl)-1-aminoethyl]-1,6-heptadien-4-ol has been extensively used in scientific research as a tool to study the function of serotonin receptors. This compound acts as a selective agonist for the 5-HT2A receptor, which is one of the major subtypes of serotonin receptors. This compound has been used to investigate the role of 5-HT2A receptors in various physiological processes, including cognition, perception, and behavior.
Propiedades
IUPAC Name |
4-[1-amino-2-(2-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]hepta-1,6-dien-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-4-9-17-16(15-10-7-8-11-18(15)22-17)14-19(21)20(23,12-5-2)13-6-3/h4-8,10-11,16-17,19,22-23H,1-3,9,12-14,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODVTAFKCBYHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(C2=CC=CC=C2N1)CC(C(CC=C)(CC=C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929885.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B3929893.png)
![3-chloro-4-methoxy-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3929897.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3929929.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3929942.png)
![{2-chloro-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3929943.png)
![1-(4-chloro-2-nitrophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B3929951.png)
![2-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929963.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-2-furamide](/img/structure/B3929964.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929968.png)
![ethyl 6-oxo-6-[2-oxo-5-(1-piperidinylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate](/img/structure/B3929981.png)